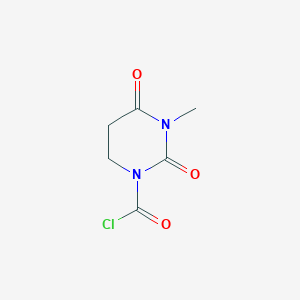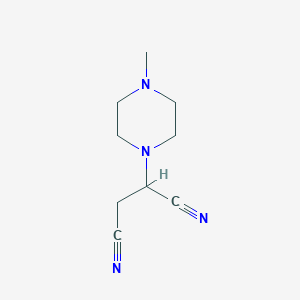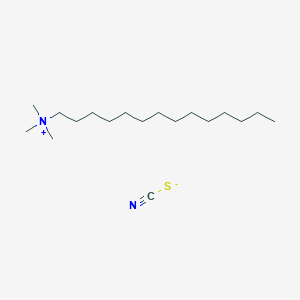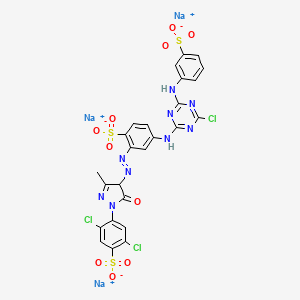
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride typically involves the reaction of 3-methyl-2,4-dioxotetrahydropyrimidine with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrimidine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with the carbonyl chloride group.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Hydrolysis Conditions: Typically involves water or aqueous base.
Major Products Formed
Substituted Pyrimidines: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride depends on its specific interactions with molecular targets. It may act by modifying proteins or nucleic acids, inhibiting enzymes, or interacting with cellular receptors. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxotetrahydropyrimidine Derivatives: Compounds with similar structures but different substituents.
Pyrimidine-2,4-diones: Another class of pyrimidine derivatives with similar chemical properties.
Uniqueness
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is unique due to its specific substituents and functional groups, which confer distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
72820-55-4 |
|---|---|
Fórmula molecular |
C6H7ClN2O3 |
Peso molecular |
190.58 g/mol |
Nombre IUPAC |
3-methyl-2,4-dioxo-1,3-diazinane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-4(10)2-3-9(5(7)11)6(8)12/h2-3H2,1H3 |
Clave InChI |
IIVGADFKYDGVKD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCN(C1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)













